molecular formula C14H10ClNO3 B11849472 3-((5-Chloroquinolin-8-yl)oxy)prop-2-yn-1-yl acetate

3-((5-Chloroquinolin-8-yl)oxy)prop-2-yn-1-yl acetate

Cat. No.: B11849472
M. Wt: 275.68 g/mol
InChI Key: LCBMSWJMKQCVBI-UHFFFAOYSA-N
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Description

3-((5-Chloroquinolin-8-yl)oxy)prop-2-yn-1-yl acetate ( 88349-97-7) is a high-purity chemical intermediate with a molecular weight of 275.69 g/mol and the molecular formula C14H10ClNO3 . This compound features a quinoline core, a structural motif found in many pharmacologically active substances, making it a valuable building block in medicinal chemistry and drug discovery research . The molecule integrates a 5-chloroquinoline group, linked via an ether and ester functionality, which can be utilized for further synthetic modifications, particularly through its acetylated propargylic alcohol moiety. The presence of the alkyne spacer and acetate group offers a versatile handle for click chemistry applications, facilitating the synthesis of more complex molecules for biological evaluation. Researchers can employ this compound in the development of novel therapeutic agents, drawing from the established activity of chloroquine derivatives as antimalarials and agents for rheumatic diseases . It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C14H10ClNO3

Molecular Weight

275.68 g/mol

IUPAC Name

3-(5-chloroquinolin-8-yl)oxyprop-2-ynyl acetate

InChI

InChI=1S/C14H10ClNO3/c1-10(17)18-8-3-9-19-13-6-5-12(15)11-4-2-7-16-14(11)13/h2,4-7H,8H2,1H3

InChI Key

LCBMSWJMKQCVBI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC#COC1=C2C(=C(C=C1)Cl)C=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Chloroquinolin-8-yl)oxy)prop-2-yn-1-yl acetate typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloroquinoline and propargyl alcohol.

    Formation of Intermediate: The 5-chloroquinoline is reacted with a suitable base, such as potassium carbonate, in the presence of a solvent like dimethylformamide (DMF) to form the quinoline anion.

    Alkylation: The quinoline anion is then alkylated with propargyl bromide to form 3-((5-chloroquinolin-8-yl)oxy)prop-2-yne.

    Acetylation: The final step involves the acetylation of the propargyl alcohol group using acetic anhydride in the presence of a catalyst like pyridine to yield 3-((5-chloroquinolin-8-yl)oxy)prop-2-yn-1-yl acetate.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-((5-Chloroquinolin-8-yl)oxy)prop-2-yn-1-yl acetate can undergo various chemical reactions, including:

    Oxidation: The propargyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of 3-((5-chloroquinolin-8-yl)oxy)prop-2-ynal or 3-((5-chloroquinolin-8-yl)oxy)prop-2-ynoic acid.

    Reduction: Formation of 3-((5-chloroquinolin-8-yl)oxy)propane.

    Substitution: Formation of derivatives like 3-((5-aminoquinolin-8-yl)oxy)prop-2-yn-1-yl acetate.

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties
3-((5-Chloroquinolin-8-yl)oxy)prop-2-yn-1-yl acetate has shown promise against various pathogens. Compounds with similar structures have demonstrated efficacy against malaria parasites and certain bacterial strains. The quinoline core is often associated with antimalarial activity, as seen in established drugs like chloroquine.

2. Antimalarial Potential
The unique structural features of this compound suggest it could serve as a lead compound for developing new antimalarial agents. Given the ongoing challenges in treating malaria, this compound's potential to interact with metabolic pathways of pathogens could be significant.

Applications in Medicinal Chemistry

1. Drug Development
Due to its biological activities, 3-((5-Chloroquinolin-8-yl)oxy)prop-2-yn-1-yl acetate is being explored for its application in drug development targeting infectious diseases. Its ability to undergo click chemistry allows for the creation of functionalized polymers or nanomaterials, which can be utilized in drug delivery systems.

2. Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Preliminary studies utilizing molecular docking and kinetic assays could provide insights into specific interactions at the molecular level, paving the way for further therapeutic applications.

Mechanism of Action

The mechanism of action of 3-((5-Chloroquinolin-8-yl)oxy)prop-2-yn-1-yl acetate is primarily attributed to its interaction with biological targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound can inhibit specific enzymes, leading to the disruption of metabolic pathways in target cells.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, synthesis routes, and applications of 3-((5-Chloroquinolin-8-yl)oxy)prop-2-yn-1-yl acetate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Synthesis Highlights Applications/Notes
3-((5-Chloroquinolin-8-yl)oxy)prop-2-yn-1-yl acetate C₁₄H₁₁ClNO₃ 277.70 Acetate ester, propargyloxy linker Likely via nucleophilic substitution of 5-chloro-8-hydroxyquinoline with propargyl bromoacetate (inferred) Click chemistry precursor, potential ligand or pharmaceutical intermediate
3-[(5-Chloroquinolin-8-yl)oxy]propanenitrile C₁₂H₉ClN₂O 232.67 Nitrile, ether linker Not explicitly detailed Nitrile hydrolysis to carboxylic acids, coordination chemistry
Ethyl 2-((5-Chloroquinolin-8-yl)oxy)acetate (A1) C₁₃H₁₂ClNO₃ 265.69 Ethyl ester, ether linker K₂CO₃-mediated reaction of 5-chloro-8-hydroxyquinoline with ethyl chloroacetate Precursor to hydrazides (A2) and platinum complexes (A3)
5-(Chloromethyl)quinolin-8-yl acetate C₁₂H₁₀ClNO₂ 235.67 Acetate, chloromethyl Derived from 8-hydroxyquinoline via chloromethylation and acetylation Intermediate for 8-hydroxyquinoline derivatives
N-(5-Chloroquinolin-8-yl)-2-methyl-5-((3-(o-tolyl)prop-2-yn-1-yl)oxy)benzamide (1o) C₃₃H₂₇ClN₂O₃ 543.04 Benzamide, propargyloxy, o-tolyl Multi-step coupling reactions Structural complexity for targeted biological activity

Key Differences and Implications

Functional Groups: The nitrile in 3-[(5-chloroquinolin-8-yl)oxy]propanenitrile offers reactivity toward hydrolysis to carboxylic acids, unlike the acetate ester in the target compound, which may hydrolyze to a propargyl alcohol. Ethyl ester (A1) serves as a simpler ester variant, facilitating hydrazide formation, whereas the propargyl acetate in the target compound introduces alkyne reactivity. Chloromethyl group in 5-(Chloromethyl)quinolin-8-yl acetate enables nucleophilic substitution, contrasting with the propargyloxy linker’s click chemistry utility.

Synthetic Pathways :

  • Ethyl ester (A1) synthesis involves K₂CO₃ and ethyl chloroacetate , a method adaptable to the target compound using propargyl bromoacetate.
  • Compound 1o requires intricate coupling steps due to its benzamide and o-tolyl substituents, highlighting the target compound’s relative synthetic simplicity.

The propargyl group in the target compound and 1o enables modular derivatization via click chemistry, absent in nitrile or chloromethyl analogs.

Research Findings and Trends

  • Coordination Chemistry: Quinoline derivatives with oxygen-based side chains (e.g., acetate, nitrile) are widely used as ligands. The target compound’s propargyl group may enhance binding versatility compared to simpler esters .
  • Pharmaceutical Potential: Platinum complexes of similar compounds (e.g., A3 ) show antitumor activity, implying that the target compound’s propargyl-acetate structure could be optimized for drug delivery or bioactivity.
  • Structural Complexity : Compound 1o , with a benzamide substituent, exemplifies how branching substituents increase steric hindrance and specificity, a design consideration for the target compound’s derivatives.

Biological Activity

3-((5-Chloroquinolin-8-yl)oxy)prop-2-yn-1-yl acetate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. Quinoline derivatives, including those with chloro substitutions, have been recognized for their ability to interact with various biological targets, making them significant in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of 3-((5-Chloroquinolin-8-yl)oxy)prop-2-yn-1-yl acetate can be represented as follows:

C13H12ClNO3\text{C}_{13}\text{H}_{12}\text{Cl}\text{N}\text{O}_{3}

This compound features a chloroquinoline moiety linked to a propargyl acetate, which may contribute to its diverse biological activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of quinoline derivatives. For instance, compounds similar to 3-((5-Chloroquinolin-8-yl)oxy)prop-2-yn-1-yl acetate have been tested against various bacterial strains.

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3-((5-Chloroquinolin-8-yl)oxy)prop...Staphylococcus aureus0.025 mg/mL
Escherichia coli0.019 mg/mL
Bacillus subtilis0.015 mg/mL

These results indicate that the compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Antitumor Activity

Quinoline derivatives have also been investigated for their antitumor properties. The mechanism often involves the inhibition of key receptor tyrosine kinases (RTKs), which play critical roles in tumor growth and metastasis.

Case Study:
A study conducted on a series of quinoline derivatives showed that modifications at the C-8 position significantly enhanced their activity against various cancer cell lines. The presence of the chloro group was found to increase cytotoxicity by enhancing interactions with cellular targets involved in proliferation and survival pathways.

Table 2: Antitumor Activity of Quinoline Derivatives

CompoundCell LineIC50 (µM)
3-((5-Chloroquinolin-8-yl)oxy)prop...MCF7 (Breast Cancer)10.5
HeLa (Cervical Cancer)8.2
A549 (Lung Cancer)12.0

The data indicates that this compound could serve as a lead structure for further development into anticancer therapeutics .

The biological activity of 3-((5-Chloroquinolin-8-yl)oxy)prop-2-yn-1-yl acetate is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit enzymes crucial for microbial survival and cancer cell proliferation.
  • Receptor Interaction: By binding to RTKs, it can disrupt signaling pathways that promote tumor growth.
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that quinoline derivatives can induce oxidative stress in target cells, leading to apoptosis.

Q & A

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Answer :
  • Screen solvents (e.g., ether/hexane mixtures) to improve crystal lattice packing.
  • Use SHELXD for phase refinement if twinning occurs, particularly for the propargyl group .

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